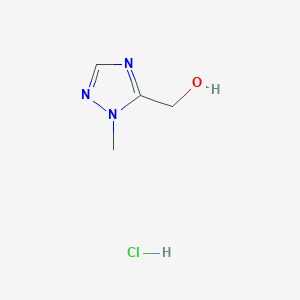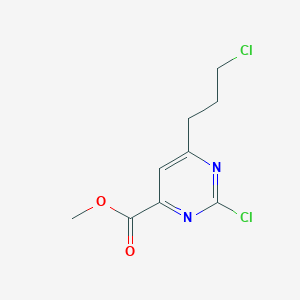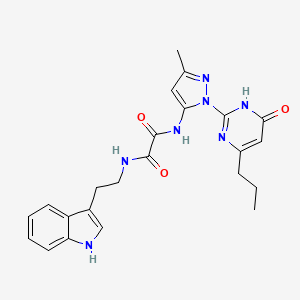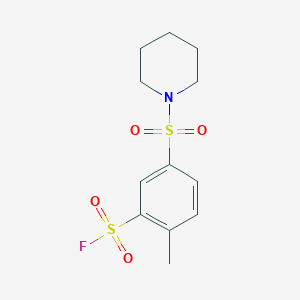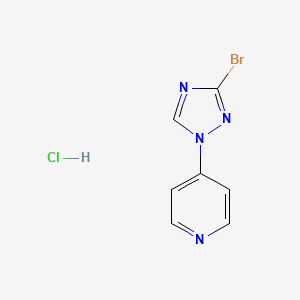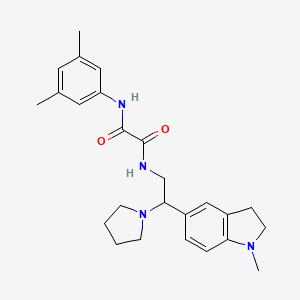
N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of molecules that have garnered interest for their potential applications in various fields, including organic synthesis and medicinal chemistry. While direct studies on this specific compound are scarce, insights can be drawn from research on structurally related compounds and their synthesis, molecular structures, chemical reactions, and properties.
Synthesis Analysis
Research on similar compounds involves innovative synthetic routes that provide access to complex structures with high enantioselectivity. For example, Lim and RajanBabu (2011) described an asymmetric hydrovinylation process that yields enantiopure benzomorphans and pyrrolidinoindolines, indicating a method that might be adaptable for synthesizing related structures (Lim & RajanBabu, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated through various spectroscopic and crystallographic techniques. For instance, a study by Gene-Hsiang Lee (2010) on N,N'-bis(4-pyridylmethyl)oxalamide provides insights into hydrogen-bonded supramolecular networks, which could be relevant for understanding the structural aspects of the target compound (Lee, 2010).
Chemical Reactions and Properties
Chemical reactions involving related compounds often leverage the presence of specific functional groups to achieve targeted chemical transformations. For example, research by Chatani et al. (2002) on the carbonylation of N-pyridylindolines demonstrates a type of C-H/CO/olefin coupling that might be applicable to the synthesis or functionalization of the compound (Chatani et al., 2002).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their application and handling. Studies on related compounds, like the work by Hu Yang (2009) on ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, offer insights into these aspects through X-ray diffraction analysis (Yang, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are defined by the molecular structure and functional groups. Singh et al. (2013) provided a comprehensive analysis of the synthesis, molecular structure, and spectral analyses of a novel compound, demonstrating the use of DFT and AIM studies to evaluate chemical properties (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Catalytic Applications
- Copper-Catalyzed Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, has been shown to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to diverse internal alkynes (Ying Chen et al., 2023).
Synthetic Applications
Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound structurally related to the query molecule, is a critical intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens (T. Fleck et al., 2003).
Transfer Hydrogenation of Ketones : Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been used in the synthesis of complexes that are active catalysts for the transfer hydrogenation of ketones (Makhosazane N. Magubane et al., 2017).
Ring Opening Reactions : In a study, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione treated with pyrrolidine showcased unique ring-opening reactions, relevant to the study of similar organic reactions (P. Šafár̆ et al., 2000).
Schiff Base Complexes for Corrosion Inhibition : Ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, structurally similar to the query compound, were used in the preparation of Cd(II) Schiff base complexes with potential applications in corrosion inhibition (Mriganka Das et al., 2017).
Biomedical Applications
Anticonvulsant Activity : 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which share structural similarities, were synthesized and evaluated for anticonvulsant activity, showing effectiveness in various seizure models (K. Kamiński et al., 2011).
Alzheimer's Disease Inhibitors : New series of oxopyrrolidines, related in structure, were synthesized and evaluated as inhibitors of acetyl cholinesterase enzyme and amyloid β 42 protein, showing potential as anti-Alzheimer's agents (L. W. Mohamed et al., 2018).
α1-Adrenergic Receptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, chemically related to the query compound, were developed as α1-adrenoceptor antagonists with potential uroselective activity (A. Rak et al., 2016).
Propiedades
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-17-12-18(2)14-21(13-17)27-25(31)24(30)26-16-23(29-9-4-5-10-29)19-6-7-22-20(15-19)8-11-28(22)3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABLHNCQTAYYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

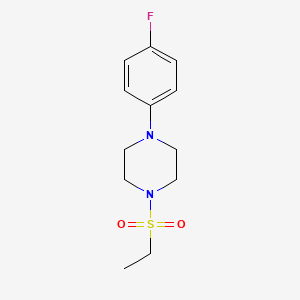

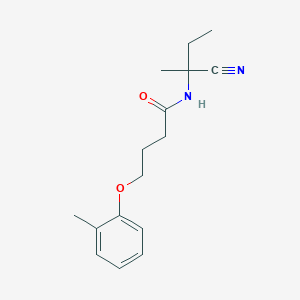
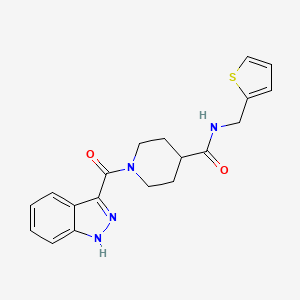
![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)
![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)
